(-)-Cyclazocine

説明

Synthesis Analysis

The synthesis of related compounds such as (+)-austamide, (+)-deoxyisoaustamide, and (+)-hydratoaustamide from a common precursor highlights a novel palladium-mediated cyclization process, which could be relevant to the synthesis strategies of (-)-Cyclazocine (Baran & Corey, 2002). This reflects the complex synthetic routes required to produce benzomorphan derivatives, emphasizing the role of transition metals in facilitating key cyclization steps.

Molecular Structure Analysis

The molecular structure of (-)-Cyclazocine can be inferred from studies on similar compounds where X-ray crystallography and spectroscopic data have been utilized to determine structural configurations. For instance, the X-ray structure of 2-azido-2-methylpropanoic acid provides insights into the 1,3-dipoles involved in reactions that are potentially similar to those in the synthesis of (-)-Cyclazocine (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

The chemical reactivity of (-)-Cyclazocine analogs showcases the utility of cycloaddition reactions, such as the [4+3]-cycloaddition of ortho-quinone methides and isomünchnones, leading to complex scaffolds like oxa-bridged oxazocine cores. This demonstrates the versatility of cyclazocine derivatives in forming polycyclic structures through efficient and selective cycloaddition pathways (Lam, Qureshi, Wegmann, & Lautens, 2018).

Physical Properties Analysis

While specific studies on the physical properties of (-)-Cyclazocine were not identified, the examination of similar benzomorphan derivatives suggests that these compounds typically exhibit solid-state properties conducive to detailed physical characterization, including melting points, solubility, and crystalline structures.

Chemical Properties Analysis

The chemical properties of (-)-Cyclazocine and its derivatives are characterized by their interaction with various receptors, showcasing a complex pharmacological profile that includes both agonist and antagonist activities at different receptor sites. This dual activity is a hallmark of the benzomorphan class, indicating a rich area of study for understanding the chemical basis of receptor interaction and modulation (Wentland et al., 2005).

科学的研究の応用

Neurochemistry : Cyclazocine interacts with brain adrenergic nerves, reducing norepinephrine accumulation and increasing the formation of its metabolites, which impacts neurotransmitter dynamics (Russi, 1985).

Substance Abuse Treatment : It acts as a kappa-opioid receptor agonist and mu-opioid receptor antagonist, reducing cocaine and morphine intake in rats without affecting other responses. This suggests its potential use in treating cocaine and opiate addiction (Glick, Visker, & Maisonneuve, 1998); (Archer, Glick, & Bidlack, 2006).

Seizure Control : Cyclazocine can prevent tonic motor convulsions and EEG epileptiform "grand mal" seizures induced by certain chemicals in rats and rabbits, indicating its potential in seizure management (Sagratella et al., 1985).

Nicotine Addiction : It may decrease the rewarding effect of nicotine, offering a prototype for novel treatments for smoking (Maisonneuve & Glick, 1999).

Biogenic Amine Metabolism : Cyclazocine affects the metabolism of dopamine and other biogenic amines in the brain, which can influence mood and behavior (Gavend et al., 2004).

Cardiovascular Effects : It alters sympathetic function by inhibiting the neuronal uptake of norepinephrine in the rat heart (Russi & Martin, 1983).

Pain Management : Cyclazocine facilitates descending inhibitory systems from supraspinal structures, affecting nociceptive transmission in the spinal dorsal horn, which has implications for pain management (Kawajiri & Satoh, 1982).

Behavioral Effects : It induces a range of behavioral changes in rats, which may be associated with serotonin receptors (Gavend et al., 1986).

Antidepressant Properties : Cyclazocine also exhibits antidepressant activity, which is separate from its antinarcotic effects (Fink et al., 1970).

Reproductive Safety : Studies have shown no significant teratogenic effects in offspring of rats and rabbits treated with cyclazocine (Nuite et al., 1975).

Opiate Receptor Interaction : Cyclazocine interacts with multiple opiate receptor sites, including classical opiate receptors, suggesting its complex pharmacological profile (Zukin & Zukin, 1981).

特性

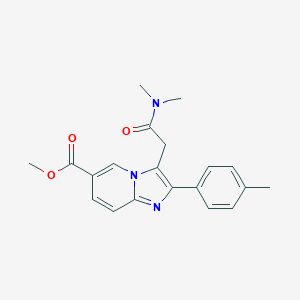

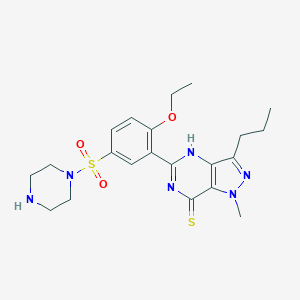

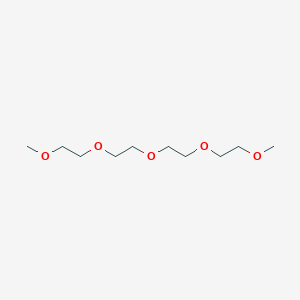

IUPAC Name |

(1R,9S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12?,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVFVRQLZMJKJ-OTLVQASYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617937 | |

| Record name | (2S,6R)-3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Cyclazocine | |

CAS RN |

7313-86-2 | |

| Record name | (2S,6R)-3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

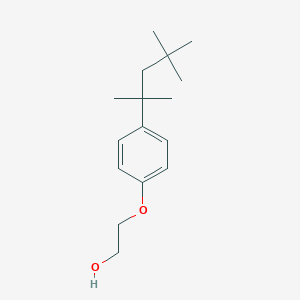

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)